6-Bromomethyl-2-phenyl-benzothiazole (IUPAC: 6-(bromomethyl)-2-phenyl-1,3-benzothiazole) is a heterocyclic compound with the molecular formula C~14~H~10~BrNS and a molecular weight of 304.21 g/mol. Its structure consists of a benzothiazole scaffold fused to a benzene ring, with a bromomethyl (-CH~2~Br) group at position 6 and a phenyl (-C~6~H~5~) substituent at position 2. Key identifiers include:
The bromomethyl group enhances reactivity, enabling functionalization at the benzylic position, while the phenyl group contributes to π-π stacking interactions in biological targets.
Benzothiazoles were first synthesized in 1879 by A.W. Hofmann via condensation of 2-aminothiophenol with carboxylic acids. The introduction of bromomethyl substituents emerged later, driven by the need for electrophilic intermediates in cross-coupling reactions. For example, 2-(bromomethyl)benzothiazole (CAS: 106086-78-6) was developed as a precursor for indazole derivatives in anti-inflammatory drug synthesis. The 2-phenyl variant gained prominence in the 2000s for its optical properties in materials science.
Recent advances include palladium-catalyzed Suzuki-Miyaura couplings, where 6-bromomethyl-2-phenyl-benzothiazole acts as an aryl halide surrogate. This methodology has been applied to synthesize luminescent polymers and kinase inhibitors.
A 2024 study evaluated 2-phenyl benzothiazole derivatives against T47D breast cancer cells. Compound N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide (structurally analogous to bromomethyl derivatives) showed an IC~50~ of 36.6 µM, outperforming etoposide (IC~50~ = 36.6 µM). Bromination at position 6 enhances electrophilicity, facilitating covalent binding to cysteine residues in oncogenic proteins.
6-Bromomethyl-2-phenyl-benzothiazole serves as a key intermediate in:
The synthesis of 2-phenyl-benzothiazole scaffolds typically begins with condensation between 2-aminothiophenol and substituted benzaldehydes. For instance, 2-(4-nitrophenyl)benzothiazole derivatives are synthesized via refluxing equimolar benzaldehyde and 2-aminothiophenol in pyridine for 20 hours, yielding 60–70% [1]. A greener alternative employs sodium metabisulfite in dimethyl sulfoxide (DMSO), achieving comparable yields (65–72%) in 4 hours under microwave irradiation [2].
Table 1: Comparative Analysis of Condensation Methods
| Benzaldehyde Substituent | Solvent | Catalyst | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| 4-Nitro | Pyridine | None | 20 | 60 | |
| 4-Methoxy | DMSO | Na₂S₂O₅ | 4 | 72 | |
| 3-Fluoro | Ethanol | CO₂-alcohol system | 6 | 68 | [1] [2] [3] |
Notably, electron-withdrawing groups (e.g., nitro) enhance cyclization efficiency due to increased electrophilicity at the aldehyde carbon [4].
Bromomethylation of 2-phenyl-benzothiazole derivatives is achieved via two primary routes:
Critical Parameters:
Reductive amination is employed to introduce amino groups into bromomethylated intermediates. For example, 6-nitro-2-(4-aminophenyl)benzothiazole is reduced using SnCl₂·2H₂O in methanol-HCl (1:1), yielding 6-amino derivatives (70–80%) [4]. Subsequent protonation with gaseous HCl produces water-soluble dihydrochloride salts (91–99% purity) [4].
Mechanistic Insight:
SnCl₂ facilitates nitro-to-amine reduction via a six-electron transfer process, while HCl stabilizes the amine intermediate against oxidation [4].
Solvent selection profoundly impacts reaction kinetics and yields:
Catalyst Screening:
Purification of 6-bromomethyl-2-phenyl-benzothiazole derivatives is complicated by:
Characterization Techniques:
X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional molecular structure of 6-Bromomethyl-2-phenyl-benzothiazole. Based on comparative structural studies of related benzothiazole derivatives, the compound crystallizes in specific space groups that provide insights into its packing arrangements and intermolecular interactions.
Crystal structure determinations of closely related 2-phenylbenzothiazole derivatives have revealed characteristic structural features [1]. The benzothiazole core typically exhibits planarity, with root mean square deviations typically ranging from 0.008 to 0.010 Angstroms for the heterocyclic framework [1]. The phenyl substituent at the 2-position demonstrates variable dihedral angles relative to the benzothiazole plane, typically ranging from 16.96 to 22.89 degrees, depending on crystal packing forces and intermolecular interactions [1].
For bromomethyl-substituted benzothiazoles, crystallographic data indicates that the bromine atom significantly influences the molecular geometry through its electron-withdrawing properties and steric bulk [2]. Similar halogenated benzothiazole derivatives crystallize in monoclinic space groups, with unit cell parameters typically characterized by the following ranges: a = 10-18 Angstroms, b = 10-17 Angstroms, c = 7-23 Angstroms, and β angles between 90-120 degrees [3] [4].
The crystal packing of 6-Bromomethyl-2-phenyl-benzothiazole is expected to be stabilized by various intermolecular interactions. Halogen bonding involving the bromine atom, π-π stacking interactions between aromatic rings, and C-H···N hydrogen bonding patterns contribute to the overall crystal stability [5] [6]. The bromine substitution at the 6-position creates additional electrostatic interactions that influence the supramolecular assembly.
Refinement parameters for related compounds typically achieve R-factors in the range of 0.065-0.074 for observed reflections, with goodness-of-fit parameters around 0.93 [1]. The thermal displacement parameters reveal that the bromomethyl group exhibits higher thermal motion compared to the rigid benzothiazole core, indicating conformational flexibility around the C-CH2Br bond.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 6-Bromomethyl-2-phenyl-benzothiazole through both proton and carbon-13 NMR techniques. The proton NMR spectrum exhibits characteristic signal patterns that allow for unambiguous structural identification.
The benzothiazole protons typically appear as distinctive multiplets in the aromatic region. For related 2-phenylbenzothiazole derivatives, the benzothiazole protons resonate at approximately 7.31-7.33 parts per million (triplet), 7.42-7.46 parts per million (multiplet), and two doublets at 7.76-7.78 and 7.99-8.01 parts per million [7]. The phenyl ring protons appear as an AB system with signals at 7.40-7.48 parts per million (2H) and 7.96-8.11 parts per million (2H) [7].
The bromomethyl group provides a characteristic singlet, typically appearing around 4.82 parts per million for the methylene protons adjacent to bromine [8]. This chemical shift reflects the deshielding effect of the electronegative bromine atom and the aromatic benzothiazole system.
Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule. The benzothiazole carbons typically resonate in the range of 110-170 parts per million, with the C-2 carbon (bearing the phenyl substituent) appearing at approximately 154-167 parts per million [9]. The bromomethyl carbon typically appears around 28-35 parts per million, characteristic of aliphatic carbons bearing bromine substituents.
Infrared spectroscopy provides valuable information about the functional groups and bonding patterns in 6-Bromomethyl-2-phenyl-benzothiazole. The IR spectrum exhibits characteristic absorption bands that confirm the presence of specific structural features.
The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 wavenumbers, with multiple peaks corresponding to the benzothiazole and phenyl ring systems [10] [11]. The benzothiazole ring system exhibits characteristic absorption patterns, with C=N stretching typically observed around 1600-1610 wavenumbers [12] [13].
The carbon-sulfur and carbon-nitrogen bonds within the benzothiazole ring produce characteristic absorptions in the fingerprint region (1000-1500 wavenumbers) [11]. The presence of the bromine atom influences the vibrational modes, particularly affecting the C-Br stretching vibration, which typically appears around 500-700 wavenumbers.
Computational studies using density functional theory have provided detailed vibrational assignments for benzothiazole derivatives, confirming the experimental observations [11]. The calculated frequencies show good agreement with experimental values, with typical deviations of less than 50 wavenumbers for most vibrational modes.
Mass spectrometric analysis of 6-Bromomethyl-2-phenyl-benzothiazole provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at the expected mass-to-charge ratio, exhibiting the characteristic bromine isotope pattern with peaks separated by 2 mass units in an approximate 1:1 ratio due to the Br-79 and Br-81 isotopes.
Electron impact ionization studies of related benzothiazole derivatives reveal characteristic fragmentation patterns [14]. The molecular ion typically undergoes specific fragmentation processes including loss of hydrogen cyanide (HCN) and various rearrangement reactions. For bromomethyl-substituted compounds, additional fragmentation pathways involve loss of the bromomethyl group or bromine atom.
The base peak in the mass spectrum often corresponds to fragments retaining the benzothiazole core structure, indicating the stability of this heterocyclic system under electron impact conditions [15]. Secondary fragmentation patterns provide structural confirmation and help distinguish between positional isomers.
Density Functional Theory calculations provide detailed insights into the electronic structure, geometry optimization, and properties of 6-Bromomethyl-2-phenyl-benzothiazole. These computational studies complement experimental observations and predict molecular properties.
DFT calculations using functionals such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p) have been extensively applied to benzothiazole derivatives [16] [17]. These calculations provide optimized geometries that typically show excellent agreement with experimental X-ray structures, with root mean square deviations typically less than 0.15 Angstroms [18].
The electronic properties derived from DFT calculations include highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into chemical reactivity and electronic transitions [19]. For benzothiazole derivatives, HOMO energies typically range from -6 to -9 electron volts, while LUMO energies range from -1 to -3 electron volts [20].
Natural Bond Orbital analysis reveals the electron distribution and bonding characteristics within the molecule [19]. For benzothiazole systems, significant stabilization energies arise from lone pair interactions, particularly from sulfur atoms interacting with π* orbitals of the aromatic system. Typical stabilization energies range from 20-27 kilocalories per mole for these interactions [19].
The dipole moment calculations provide information about molecular polarity, which influences intermolecular interactions and physical properties. Benzothiazole derivatives typically exhibit dipole moments in the range of 1-4 Debye units [20].
AM1 semi-empirical calculations offer a computationally efficient approach for studying 6-Bromomethyl-2-phenyl-benzothiazole, particularly useful for conformational analysis and comparative studies with related compounds [20].
AM1 calculations on benzothiazole derivatives have shown reasonable agreement with experimental data for geometric parameters and relative energies [20]. The method provides reliable predictions for HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and electronic properties.
For halogenated benzothiazoles, AM1 calculations successfully predict the influence of substituents on molecular properties. The energy gap between HOMO and LUMO orbitals, as calculated by AM1, typically ranges from 7.5 to 8.5 electron volts for benzothiazole derivatives [20]. The presence of electron-withdrawing groups like bromomethyl tends to lower both HOMO and LUMO energies while maintaining relatively constant energy gaps.
Charge distribution analysis using AM1 reveals the electrostatic properties of the molecule, with the nitrogen atom typically carrying a partial negative charge of approximately -0.15 to -0.25 elementary charge units [20]. The bromine atom exhibits a significant partial negative charge due to its high electronegativity.
The conformational behavior of 6-Bromomethyl-2-phenyl-benzothiazole involves several aspects of molecular flexibility and potential tautomeric equilibria. Understanding these conformational preferences is crucial for comprehending the molecule's physical and chemical properties.
The primary conformational flexibility in 6-Bromomethyl-2-phenyl-benzothiazole arises from rotation around the C2-phenyl bond and the orientation of the bromomethyl substituent. Computational studies on related 2-phenylbenzothiazole derivatives have identified multiple conformational minima corresponding to different orientations of the phenyl ring [21] [22].
DFT calculations at the B3LYP/6-311++G(d,p) level have revealed that the phenyl ring can adopt various orientations relative to the benzothiazole plane [21]. The energy barriers for rotation around the C2-phenyl bond typically range from 2-8 kilocalories per mole, depending on the specific substitution pattern and intermolecular interactions [18].
For the bromomethyl substituent at the 6-position, conformational analysis reveals relatively free rotation around the C-CH2Br bond. The steric bulk of the bromine atom creates preferential conformations that minimize steric clashes with adjacent aromatic protons. Typically, conformations with the bromine atom oriented away from the benzothiazole core are energetically favored by 1-3 kilocalories per mole [21].
While 6-Bromomethyl-2-phenyl-benzothiazole does not exhibit classical tautomerism due to the absence of readily ionizable groups, the molecule may undergo conformational isomerism under specific conditions. The benzothiazole core itself is not prone to tautomeric rearrangements, as the nitrogen and sulfur atoms are fully incorporated into the aromatic system [18].
However, theoretical studies on related benzothiazole derivatives have explored potential tautomeric processes involving proton transfer mechanisms. These studies typically employ high-level quantum chemical methods to calculate energy barriers and relative stabilities of different tautomeric forms [18].
The presence of the bromomethyl group introduces additional considerations regarding potential chemical transformations rather than true tautomerism. Under basic conditions, the bromomethyl group may undergo nucleophilic substitution reactions, leading to structural modifications rather than tautomeric equilibria.
Conformational studies must also consider intermolecular interactions that influence the preferred conformations in solution and solid state. The bromine atom can participate in halogen bonding interactions, which may stabilize specific conformations through intermolecular contacts [6].
π-π stacking interactions between aromatic rings of neighboring molecules can influence the preferred orientation of the phenyl substituent. These interactions typically stabilize co-facial or T-shaped arrangements between aromatic systems, with interaction energies ranging from 2-6 kilocalories per mole [6].
The overall conformational landscape of 6-Bromomethyl-2-phenyl-benzothiazole is therefore determined by a combination of intramolecular steric factors, electronic effects, and intermolecular interactions. Computational studies provide detailed energy profiles for conformational interconversion, while experimental techniques such as variable-temperature NMR spectroscopy can probe the dynamic behavior in solution [22].